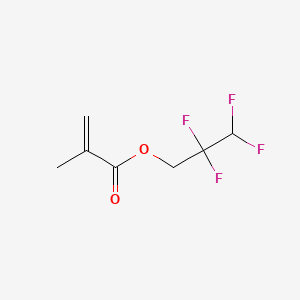

2,2,3,3-Tetrafluoropropyl methacrylate

Description

The exact mass of the compound 2,2,3,3-Tetrafluoropropyl methacrylate is 200.04604214 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,3,3-Tetrafluoropropyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3-Tetrafluoropropyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVZYSKAPMBSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29991-77-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29991-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50196386 | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45102-52-1, 29991-77-3 | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45102-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045102521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2,2,3,3-tetrafluoropropyl methacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/539HCC6WL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2,3,3-Tetrafluoropropyl methacrylate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)

Authored by: Gemini, Senior Application Scientist

Abstract

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is a fluorinated monomer of significant interest in materials science and polymer chemistry. Its unique structure, incorporating a tetrafluoropropyl ester group, imparts desirable properties such as thermal stability, chemical resistance, and hydrophobicity to the resulting polymers.[1] This guide provides a comprehensive overview of the synthesis and characterization of TFPMA, designed for researchers and professionals in chemistry and drug development. We will delve into the prevalent synthetic methodologies, explaining the mechanistic underpinnings of experimental choices, and detail the analytical techniques required for structural verification and purity assessment.

Introduction to 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)

TFPMA, identified by CAS number 45102-52-1, is a specialized acrylate monomer with the molecular formula C₇H₈F₄O₂ and a molecular weight of 200.13 g/mol .[1][][3] The presence of strong carbon-fluorine bonds in its structure makes it a valuable building block for advanced materials that require enhanced durability and chemical inertness.[1] Polymers derived from TFPMA, such as poly(2,2,3,3-tetrafluoropropyl methacrylate) (pTFPMA), exhibit excellent hydrophobic and oleophobic properties, making them suitable for a wide array of applications.[4] These applications include advanced coatings, photonic and optical materials, textile finishing agents, and as intermediates in the synthesis of agricultural chemicals.[1][5][6]

Physical and Chemical Properties

A thorough understanding of TFPMA's properties is essential for its handling, synthesis, and application. The key physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 45102-52-1 | [1] |

| Molecular Formula | C₇H₈F₄O₂ | [1][] |

| Molecular Weight | 200.13 g/mol | [1][] |

| Appearance | Colorless, clear liquid | [1] |

| Density | 1.25 g/mL at 25 °C | [1] |

| Boiling Point | 124 °C | [1] |

| Refractive Index (n20/D) | 1.373 | [1] |

| Melting Point | < 0 °C | [1][7] |

| Flash Point | 51 °C (123.8 °F) |

Synthesis of 2,2,3,3-Tetrafluoropropyl Methacrylate

The synthesis of TFPMA is most commonly achieved through the direct esterification of methacrylic acid with 2,2,3,3-tetrafluoropropanol. This reaction is an equilibrium process that is typically catalyzed by a strong acid. Another viable, though less direct, route is the transesterification of a simple alkyl methacrylate (e.g., methyl methacrylate) with 2,2,3,3-tetrafluoropropanol.[8][9]

Core Method: Acid-Catalyzed Direct Esterification

Direct esterification is a robust and fundamental method for producing TFPMA.[10][11] The reaction involves the condensation of methacrylic acid and 2,2,3,3-tetrafluoropropanol, with the elimination of water.

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of methacrylic acid.[10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the fluorinated alcohol.

-

Reaction Conditions: The reaction is typically conducted at elevated temperatures to increase the reaction rate. To drive the equilibrium towards the product side, the water formed during the reaction must be continuously removed. This is often accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane.

-

Inhibitor: Methacrylates are prone to polymerization at high temperatures. Therefore, a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), is added to the reaction mixture to prevent the loss of product.

Reaction Mechanism Diagram

The diagram below illustrates the acid-catalyzed esterification mechanism for the synthesis of TFPMA.

Caption: Acid-catalyzed esterification mechanism for TFPMA synthesis.

Experimental Protocol: Synthesis of TFPMA

This protocol is a self-validating system; successful synthesis will be confirmed by the characterization methods outlined in Section 3.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reagent Charging: To the flask, add 2,2,3,3-tetrafluoropropanol (1.0 eq), methacrylic acid (1.1 eq), a suitable solvent (e.g., toluene, 2 mL per gram of alcohol), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and a polymerization inhibitor like BHT (200 ppm).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is near completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine (saturated NaCl solution) to remove residual water-soluble components.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2,2,3,3-tetrafluoropropyl methacrylate.

-

Characterization of 2,2,3,3-Tetrafluoropropyl Methacrylate

Rigorous characterization is critical to confirm the identity, structure, and purity of the synthesized TFPMA. The primary techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Characterization Workflow Diagram

Caption: General workflow for the purification and characterization of TFPMA.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[12][13] For TFPMA, the IR spectrum provides clear evidence of the methacrylate ester and the fluorinated alkyl chain.

Experimental Protocol:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a small drop of the purified liquid TFPMA onto the ATR crystal.

-

Acquire the sample spectrum.

Expected Spectral Features: The table below summarizes the characteristic absorption bands for TFPMA.[14][15]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1730 | C=O Stretch | Ester Carbonyl |

| ~ 1638 | C=C Stretch | Alkene |

| ~ 1320-1300 | C-O Stretch | Ester Linkage |

| ~ 1150-1200 | C-F Stretch | Fluoroalkane |

The presence of a strong carbonyl peak around 1730 cm⁻¹ and the disappearance of the broad O-H stretch from the starting materials (methacrylic acid and alcohol) are primary indicators of a successful esterification.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, allowing for unambiguous confirmation of the TFPMA product.[16][17] ¹H NMR is particularly informative for verifying the proton environment.

Experimental Protocol:

-

Dissolve a small amount (~5-10 mg) of purified TFPMA in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

Expected ¹H NMR Spectral Data (in CDCl₃): The structure of TFPMA (CH₂=C(CH₃)COOCH₂CF₂CF₂H) gives rise to several distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.1 | Singlet (or narrow multiplet) | 1H | Vinylic Proton (H cis to C=O) |

| ~ 5.6 | Singlet (or narrow multiplet) | 1H | Vinylic Proton (H trans to C=O) |

| ~ 6.0 | Triplet of triplets (tt) | 1H | -CF₂H |

| ~ 4.5 | Triplet (t) | 2H | -COOCH₂ CF₂- |

| ~ 1.9 | Singlet (or narrow multiplet) | 3H | -CH₃ |

Note: Multiplicity and exact chemical shifts can vary slightly based on the solvent and spectrometer field strength. The proton on the terminal difluoromethyl group (-CF₂H) is expected to show complex splitting due to coupling with the adjacent fluorine atoms.

Polymerization and Properties of pTFPMA

While this guide focuses on the monomer, it is crucial to note that the primary application of TFPMA is its polymerization to form pTFPMA. This can be achieved through various methods, including free-radical polymerization and more controlled techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[][4] The resulting polymer has distinct properties that are a direct consequence of its fluorinated side chains.

| Property of pTFPMA | Value | Reference(s) |

| Form | Solid | [5] |

| Glass Transition Temp. (Tg) | 68 - 74.2 °C | [4][5] |

| Refractive Index (n20/D) | 1.417 | [5] |

| Solubility | Soluble in THF, DMSO, NMP, CH₂Cl₂ | [5] |

References

- Exploring 2,2,3,3-Tetrafluoropropyl Methacrylate: Properties and Applic

- 2,2,3,3-Tetrafluoropropyl methacrylate(45102-52-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). (n.d.).

- 2,2,3,3-Tetrafluoropropyl methacrylate(45102-52-1) IR1. (n.d.). ChemicalBook.

- CAS 45102-52-1 2,2,3,3-Tetrafluoropropyl methacryl

- 2,2,3,3-Tetrafluoropropyl methacryl

- Poly(2,2,3,3-tetrafluoropropyl methacryl

- 2,2,3,3-Tetrafluoropropyl methacryl

- 2,2,3,3-Tetrafluoropropyl methacrylate. (n.d.). Suzhou Hechuang Chemical Co., Ltd..

-

2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. (2024). MDPI. [Link]

-

Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. (n.d.). NIH. [Link]

- Esterification of methacrylic acid. (n.d.).

- Process for the preparation of esters of (meth)acrylic acid. (n.d.).

-

Transesterification process. (n.d.). Patent 1241163. [Link]

-

2,2,3,3-Tetrafluoropropyl methacrylate CAS#: 45102-52-1. (n.d.). ChemWhat. [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy Online. [Link]

-

Two-dimensional NMR studies of acrylate copolymers. (n.d.). Pure and Applied Chemistry. [Link]

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). NIH. [Link]

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). PLOS One. [Link]

Sources

- 1. innospk.com [innospk.com]

- 3. 2,2,3,3-Tetrafluoropropyl methacrylate | C7H8F4O2 | CID 123515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Poly(2,2,3,3-tetrafluoropropyl methacrylate) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,2,3,3-Tetrafluoropropyl methacrylate - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 7. chemwhat.com [chemwhat.com]

- 8. mdpi.com [mdpi.com]

- 9. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]

- 11. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]

- 14. 2,2,3,3-Tetrafluoropropyl methacrylate(45102-52-1) IR Spectrum [chemicalbook.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 2,2,3,3-Tetrafluoropropyl methacrylate(45102-52-1) 1H NMR spectrum [chemicalbook.com]

- 17. publications.iupac.org [publications.iupac.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)

Abstract: 2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is a fluorinated monomer of significant interest in materials science and advanced pharmaceutical development.[1] Its unique molecular structure, featuring a tetrafluoropropyl ester group, imparts a valuable combination of properties including hydrophobicity, chemical resistance, and thermal stability to the polymers derived from it.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of TFPMA, its polymerization behavior, established characterization protocols, and its applications, with a particular focus on its utility for researchers and professionals in drug development.

Introduction: The Significance of Fluorination

In polymer science and drug delivery, the strategic incorporation of fluorine into molecular structures is a powerful tool for tuning material properties. The high electronegativity and strength of the carbon-fluorine bond lead to materials with low surface energy, high thermal stability, and robust chemical inertness.[1] 2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA), a specialized fluorinated compound, serves as a critical building block for creating such high-performance materials.[1] As a colorless liquid at room temperature, it is engineered to high purity standards, making it suitable for precision applications ranging from advanced coatings to the synthesis of novel polymer-based drug delivery systems.[1]

Chemical and Molecular Identity

A precise understanding of a monomer's identity is fundamental to its application. TFPMA is unambiguously defined by the following identifiers and structural representations.

-

IUPAC Name: 2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate[3][5]

-

Common Synonyms: Methacrylic Acid 2,2,3,3-Tetrafluoropropyl Ester, 1H,1H,3H-Tetrafluoropropyl Methacrylate[1][3]

-

SMILES: CC(=C)C(=O)OCC(F)(F)C(F)F[5]

-

InChI Key: RSVZYSKAPMBSMY-UHFFFAOYSA-N[5]

Core Physicochemical Properties

The fundamental physical and chemical properties of the TFPMA monomer are summarized below. These values are critical for determining appropriate reaction conditions, storage protocols, and potential applications.

| Property | Value | Significance & Context |

| Appearance | Clear, colorless to pale yellow liquid[5] | Ensures optical clarity in polymer films and solutions. |

| Density (at 25°C) | 1.25 g/mL[1][4] | Higher than water; important for reaction setup and purification steps like phase separation. |

| Boiling Point | 124 °C (at 760 mmHg)[1][4] | Indicates moderate volatility, allowing for handling at room temperature with manageable vapor pressure. |

| Melting Point | < 0 °C[1][4] | Remains liquid under typical refrigerated storage conditions, simplifying handling. |

| Refractive Index (n20/D) | 1.373[1][4] | A low refractive index is a characteristic of many fluorinated compounds, making it a candidate for optical materials and anti-reflective coatings.[6] |

| Flash Point | 51 °C (123.8 °F) - closed cup | Classified as a flammable liquid, requiring precautions against ignition sources during handling and storage. |

| Purity (Typical) | ≥97% - 99%[5] | High purity is essential for achieving predictable polymerization kinetics and high molecular weight polymers. |

| Stabilizer | Typically contains ~50 ppm 4-methoxyphenol (MEHQ) or BHT[5] | Prevents spontaneous polymerization during transport and storage. Must be removed for most controlled polymerization techniques. |

Polymerization and Macromolecular Characteristics

TFPMA readily undergoes free-radical polymerization to form its corresponding homopolymer, Poly(2,2,3,3-tetrafluoropropyl methacrylate) or Poly(TFPMA). For applications in drug delivery and nanotechnology, where precise control over molecular weight, dispersity, and architecture is paramount, controlled radical polymerization techniques are preferred.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This method has been shown to be highly effective for TFPMA.[2][] The use of a suitable RAFT agent, such as 2-cyano-2-propyldodecyl trithiocarbonate, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity).[2] This level of control is crucial for creating well-defined block copolymers for self-assembly applications.[8] Furthermore, the tacticity of the resulting polymer chain can be influenced by the choice of solvents and the addition of Lewis acids, which can modify the material's bulk properties.[2]

Properties of Poly(TFPMA):

| Property | Value | Significance |

| Form | Solid[6] | A stable, solid material at room temperature. |

| Glass Transition Temp. (Tg) | 68 - 74.2 °C[6][9] | This temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state, defining the polymer's operational temperature range. |

| Refractive Index (n20/D) | 1.417[6] | The refractive index is higher than the monomer, a key parameter for optical applications.[6] |

| Solubility | Soluble in DMSO, NMP, THF, and methylene chloride[6] | Knowledge of solubility is essential for processing, purification, and analysis (e.g., Size Exclusion Chromatography). |

| Surface Properties | Excellent hydrophobic and oleophobic properties[9] | The high fluorine content results in a low-energy surface that repels both water and oils, useful for anti-fouling and self-cleaning coatings. |

Experimental Protocols for Characterization

Trustworthy and reproducible data is the cornerstone of scientific research. The following protocols outline standard methods for characterizing TFPMA and its polymerization.

Protocol 5.1: Determination of Refractive Index using an Abbe Refractometer

-

Objective: To accurately measure the refractive index of the TFPMA monomer.

-

Principle: The Abbe refractometer measures the critical angle of total internal reflection of a liquid sample placed between two prisms. This angle is directly related to the refractive index.

-

Methodology:

-

Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Temperature Control: Ensure the refractometer's prisms are connected to a water bath set to precisely 20.0 ± 0.1 °C. Temperature is the most critical variable affecting refractive index.

-

Sample Application: Open the prism assembly. Using a clean pipette, place 2-3 drops of TFPMA onto the surface of the measuring prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Sharpen the dividing line using the dispersion correction knob. Align the sharp dividing line exactly on the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the integrated scale.

-

Validation: Clean the prisms thoroughly with isopropanol and a soft lens tissue. Repeat the measurement two more times to ensure reproducibility. The readings should agree within ±0.0002.

-

Protocol 5.2: Conceptual Workflow for RAFT Polymerization

-

Objective: To synthesize Poly(TFPMA) with controlled molecular weight and low dispersity.

-

Causality: This workflow ensures all components are precisely measured and oxygen (a radical scavenger) is removed, which are prerequisites for a controlled polymerization. The final purification step isolates the polymer from unreacted monomer and initiator fragments.

Applications in Research and Drug Development

The unique properties of TFPMA and its polymer make it a versatile material for various advanced applications.

Advanced Materials

The primary use of TFPMA is as a monomer for producing fluoropolymers.[1] These polymers are key components in:

-

High-Performance Coatings: Providing surfaces with enhanced durability, chemical resistance, and hydrophobicity.[1][9]

-

Plastic Modifiers: Blending with other polymers to improve their performance characteristics.[10]

-

Optical Fibers: The low refractive index and optical clarity are advantageous for creating plastic optical fibers.[][10]

-

Textile and Leather Finishing: Imparting water and stain repellency.[10]

Biomedical and Pharmaceutical Applications

In drug development, creating vehicles that can effectively transport and release therapeutic agents is a major goal. The amphiphilic nature that can be achieved with Poly(TFPMA) is highly valuable.

-

Amphiphilic Block Copolymers: TFPMA can be polymerized as one block of a diblock copolymer, with the other block being hydrophilic (e.g., poly(acrylic acid) or poly(N-isopropylacrylamide)).[][8]

-

Self-Assembly and Drug Encapsulation: In an aqueous environment, these amphiphilic block copolymers spontaneously self-assemble into nanoscale structures, such as micelles. The hydrophobic Poly(TFPMA) core serves as a perfect microenvironment to encapsulate hydrophobic drugs, shielding them from the aqueous biological environment and improving their solubility and stability.

-

Theranostic Nanofilms: While not using TFPMA specifically, research into methacrylate-based multilayer nanofilms for delivering drugs like 5-Fluorouracil demonstrates the platform's potential.[11] The principles of spin-coating and layer-by-layer assembly are directly applicable to TFPMA-containing polymers for creating drug-eluting coatings on medical devices or as transdermal patches.[11]

Safety, Handling, and Storage

Proper handling of TFPMA is essential to ensure laboratory safety.

-

Hazard Identification: TFPMA is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] All handling should be performed in a well-ventilated chemical fume hood.[12]

-

Handling Procedures: Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[13] Avoid breathing vapors.[12] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[1] It should be kept away from incompatible materials and sources of ignition. For long-term stability, refrigeration (2-8°C) is recommended.[14]

Conclusion

2,2,3,3-Tetrafluoropropyl methacrylate is a highly versatile fluorinated monomer with a well-defined set of physicochemical properties. Its ability to form polymers with excellent thermal stability, chemical resistance, and unique surface properties makes it valuable for a wide range of industrial applications. For researchers in drug development, the true potential of TFPMA lies in its use within controlled polymerization schemes to create sophisticated, self-assembling amphiphilic block copolymers. These advanced materials offer a promising platform for the next generation of drug delivery systems, leveraging the powerful effects of fluorination to solve complex formulation challenges.

References

- Exploring 2,2,3,3-Tetrafluoropropyl Methacrylate: Properties and Applications. (n.d.).

- Poly(2,2,3,3-tetrafluoropropyl methacryl

- RAFT Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate in the Presence of Lewis Acids. (2021). Scientific.net.

- 2,2,3,3-Tetrafluoropropyl methacrylate, 97%, stab. with 50ppm 4-methoxyphenol, Thermo Scientific™. (n.d.). Thermo Fisher Scientific.

- 2,2,3,3-Tetrafluoropropyl methacryl

- 2,2,3,3-Tetrafluoropropyl methacrylate CAS#: 45102-52-1. (n.d.). ChemicalBook.

- Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). (n.d.).

- Poly(2,2,3,3-tetrafluoropropyl methacryl

- CAS 45102-52-1 2,2,3,3-Tetrafluoropropyl methacryl

- 2,2,3,3-Tetrafluoropropyl methacryl

- 2,2,3,3-Tetrafluoropropyl methacryl

- 2,2,3,3-Tetrafluoropropyl methacryl

- 2,2,3,3-Tetrafluoropropyl trifluoroacetate Safety D

- 2,2,2-Trifluoroethyl Methacrylate Safety D

- 2,2,3,3-Tetrafluoropropyl methacryl

- 2,2,3,3-Tetrafluoropropyl methacrylate. (n.d.). Suzhou Hechuang Chemical Co., Ltd..

- 2,2,3,3-Tetrafluoropropyl methacryl

- Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment. (2022).

- Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection. (2021).

- 2,2,2-Trifluoroethyl methacryl

Sources

- 1. innospk.com [innospk.com]

- 2. RAFT Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate in the Presence of Lewis Acids | Scientific.Net [scientific.net]

- 3. 2,2,3,3-Tetrafluoropropyl methacrylate | C7H8F4O2 | CID 123515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,3,3-Tetrafluoropropyl methacrylate CAS#: 45102-52-1 [m.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 聚(2,2,3,3-四氟丙基甲基丙烯酸酯) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,2,3,3-Tetrafluoropropyl methacrylate - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 11. Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. 2,2,2-Trifluoroethyl methacrylate | 352-87-4 [chemicalbook.com]

An In-depth Technical Guide to 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)

Introduction: The Role of Fluorination in Advanced Methacrylate Polymers

In the pursuit of high-performance polymers, the strategic incorporation of fluorine atoms into monomeric structures has proven to be a transformative approach. The unique physicochemical properties of the carbon-fluorine bond—its high bond energy, low polarizability, and the steric bulk of fluorine atoms—impart a suite of desirable characteristics to the resulting polymers. These include exceptional thermal and chemical stability, hydrophobicity and oleophobicity, low refractive indices, and reduced coefficients of friction. 2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA), a prominent member of the fluorinated methacrylate family, encapsulates these advantages, making it a monomer of significant interest for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive overview of TFPMA, from its fundamental properties to its polymerization behavior and the performance of the resulting polymers in various applications.

Physicochemical Properties of the TFPMA Monomer

A thorough understanding of the monomer's properties is paramount for its effective handling, polymerization, and application development.

| Property | Value |

| CAS Number | 45102-52-1 |

| Molecular Formula | C₇H₈F₄O₂ |

| Molecular Weight | 200.13 g/mol |

| Appearance | Colorless liquid |

| Density | 1.25 g/mL at 25 °C |

| Boiling Point | 124 °C |

| Refractive Index (n²⁰/D) | 1.373 |

| Flash Point | 51 °C (123.8 °F) |

Spectroscopic Characterization of TFPMA

Spectroscopic analysis is essential for confirming the identity and purity of the TFPMA monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of TFPMA exhibits characteristic signals for the methacrylate and the fluorinated propyl groups. The vinyl protons typically appear as two distinct signals in the range of 5.5-6.2 ppm. The methyl protons of the methacrylate group resonate at approximately 1.9 ppm. The methylene protons adjacent to the ester oxygen are found further downfield, around 4.5 ppm, and the terminal proton of the tetrafluoropropyl group appears as a triplet of triplets around 6.0 ppm due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key resonances include the carbonyl carbon of the ester at approximately 166 ppm, the quaternary carbon of the methacrylate group at around 135 ppm, and the vinyl methylene carbon at about 127 ppm. The carbons of the fluorinated propyl chain exhibit characteristic shifts influenced by the attached fluorine atoms.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. For TFPMA, two distinct signals are expected for the two different fluorine environments (-CF₂- and -CHF₂). The -CF₂- group typically appears around -125 ppm, while the -CHF₂ group resonates at approximately -138 ppm, with characteristic splitting patterns due to H-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of TFPMA displays several characteristic absorption bands:

-

C=O stretch (ester): A strong absorption band is observed around 1735 cm⁻¹.

-

C=C stretch (alkene): A medium intensity band appears near 1638 cm⁻¹.

-

C-F stretch: Strong, complex absorption bands are present in the region of 1100-1300 cm⁻¹.

-

C-O stretch (ester): Bands corresponding to the C-O stretching vibrations are found in the 1150-1300 cm⁻¹ region.

Polymerization of TFPMA

TFPMA can be polymerized through various techniques, with the choice of method influencing the final polymer's properties and architecture.

Free-Radical Polymerization

Free-radical polymerization is a common and straightforward method for polymerizing TFPMA.

Caption: A typical workflow for the free-radical polymerization of TFPMA.

Experimental Protocol: Free-Radical Solution Polymerization

-

Preparation: In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., toluene, ethyl acetate). A typical monomer concentration is 20-50% (w/v), and the initiator concentration is typically 0.1-1.0 mol% relative to the monomer.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the reaction flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Maintain the reaction under an inert atmosphere with continuous stirring for a predetermined time (typically 4-24 hours).

-

Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a non-solvent, such as methanol or hexane, with vigorous stirring.

-

Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues. Dry the purified poly(2,2,3,3-Tetrafluoropropyl methacrylate) (poly(TFPMA)) in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures such as block copolymers.

Caption: Workflow for controlled RAFT polymerization of TFPMA.

Experimental Protocol: RAFT Polymerization

-

Reagents: In a Schlenk flask, combine TFPMA, a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), a radical initiator (e.g., AIBN), and an appropriate solvent (e.g., anisole or dioxane). The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a temperature that ensures a suitable decomposition rate for the initiator (e.g., 60-70 °C for AIBN). The reaction is typically run for a specific time to achieve a target monomer conversion.

-

Monitoring and Termination: Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by techniques such as NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to track molecular weight and dispersity). The polymerization can be quenched by rapid cooling and exposure to air.

-

Isolation: Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Properties of Poly(2,2,3,3-Tetrafluoropropyl Methacrylate) (Poly(TFPMA))

The homopolymer of TFPMA exhibits a unique combination of properties derived from its fluorinated side chains.

| Property | Value |

| Appearance | White solid |

| Glass Transition Temperature (Tg) | 68-74 °C |

| Refractive Index (n²⁰/D) | 1.417 |

| Solubility | Soluble in solvents like THF, acetone, and ethyl acetate; insoluble in water, methanol, and alkanes. |

Thermal Stability

Thermogravimetric analysis (TGA) of poly(TFPMA) typically shows the onset of decomposition at temperatures above 250 °C in an inert atmosphere, indicating good thermal stability suitable for many processing and application conditions.

Surface Properties

The presence of the tetrafluoropropyl groups imparts a low surface energy to poly(TFPMA). This results in excellent hydrophobic and oleophobic properties. Films of poly(TFPMA) exhibit high water contact angles, often exceeding 110°, making them highly water-repellent.

Applications of TFPMA-based Polymers

The distinct properties of poly(TFPMA) and its copolymers make them valuable materials in a range of advanced applications.

-

Low Refractive Index Coatings: The low refractive index of poly(TFPMA) makes it an excellent candidate for anti-reflective coatings on optical lenses, displays, and solar cells, where it can reduce surface reflections and improve light transmission.[2]

-

Hydrophobic and Oleophobic Surfaces: The low surface energy of poly(TFPMA) is exploited in the creation of water- and oil-repellent coatings for various substrates, including textiles, glass, and metals. These coatings find use in self-cleaning surfaces and anti-fouling applications.[1]

-

Dental Materials: Fluorinated methacrylates, including TFPMA, are explored as components in dental composites and adhesives. Their hydrophobicity can reduce water sorption and improve the durability of dental restorations in the oral environment.

-

Biomedical Devices: The biocompatibility and low protein adsorption of some fluorinated polymers make them attractive for use in biomedical devices and implants where minimizing biofouling is critical.

-

Polymer Blends and Copolymers: TFPMA can be copolymerized with other monomers to tailor the properties of the resulting materials. For example, copolymerization with hydrophilic monomers can lead to amphiphilic block copolymers that self-assemble into interesting nanostructures in solution.

Safety and Handling

2,2,3,3-Tetrafluoropropyl methacrylate is a flammable liquid and should be handled with appropriate precautions. It can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Store the monomer in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

2,2,3,3-Tetrafluoropropyl methacrylate is a versatile fluorinated monomer that provides a pathway to a wide range of high-performance polymers. Its unique combination of properties, including low refractive index, hydrophobicity, and good thermal stability, makes it a valuable building block for advanced materials in optics, coatings, and biomedical applications. As research in fluorinated polymers continues to expand, the importance and utility of TFPMA are poised to grow, offering innovative solutions to modern material science challenges.

References

-

Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). (URL: [Link])

-

Equilibrium (θ e ), advancing (θ a ), receding (θ r ) contact angle,... | Download Table - ResearchGate. (URL: [Link])

-

Fabrication of Superhydrophobic Surfaces via Air-assisted Electrospray Method. (URL: [Link])

-

19Flourine NMR. (URL: [Link])

-

Solution Spraying of Poly(methyl methacrylate) Blends to Fabricate Micro-textured, Superoleophobic Surfaces - DTIC. (URL: [Link])

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

-

19F NMR Reference Standards:. (URL: [Link])

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (URL: [Link])

-

Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf - MDPI. (URL: [Link])

-

13C NMR Chemical Shifts Guide | PDF | Molecules | Organic Chemistry - Scribd. (URL: [Link])

-

Advances in Bioinspired Superhydrophobic Surfaces Made from Silicones: Fabrication and Application - MDPI. (URL: [Link])

-

DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds | Request PDF. (URL: [Link])

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylat. (URL: [Link])

-

Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. (URL: [Link])

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - NIH. (URL: [Link])

-

(PDF) Superhydrophobic surfaces fabricated by nanoimprint lithography - ResearchGate. (URL: [Link])

-

Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate - ResearchGate. (URL: [Link])

-

Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum - Semantic Scholar. (URL: [Link])

-

Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by CAS ascending) - Accu Dyne Test. (URL: [Link])

Sources

1H NMR spectrum of 2,2,3,3-Tetrafluoropropyl methacrylate

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,3,3-Tetrafluoropropyl Methacrylate

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules.[1][2] For researchers and professionals in polymer science and drug development, a precise understanding of monomer structure is critical for predicting polymer properties and ensuring final product integrity. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,2,3,3-Tetrafluoropropyl Methacrylate, a fluorinated monomer valued for its ability to impart unique properties such as hydrophobicity and chemical stability to polymers.[3] We will dissect the spectrum, explaining the causal relationships between the molecular structure and the observed spectral features, including chemical shifts, spin-spin coupling, and integration. This document serves as a technical reference for the accurate identification and characterization of this monomer.

Introduction: The Significance of Fluorinated Methacrylates

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is a monomer belonging to the class of fluorinated methacrylates. The incorporation of fluorine atoms into a polymer backbone can dramatically alter its physical and chemical properties, leading to low surface energy, high thermal stability, and excellent chemical resistance.[3] These characteristics are highly desirable in advanced materials, coatings, and biomedical applications.

Accurate characterization of the monomer is the foundational step for quality control and for understanding polymerization kinetics. ¹H NMR spectroscopy provides a rapid, non-destructive, and quantitative method to confirm the identity and purity of TFPMA.[1] Its spectrum offers a unique fingerprint of the molecule's proton environments.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecular structure and identify the distinct proton environments. The presence of highly electronegative fluorine atoms significantly influences the electronic environment of nearby protons, which is a key factor in the resulting spectrum.

Below is a diagram illustrating the chemical structure of TFPMA with each unique proton group labeled for subsequent spectral assignment.

Figure 1: Chemical structure of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA) with proton environments labeled Ha-He.

The molecule has five distinct proton environments:

-

Ha & Hb: The two geminal vinylic protons of the methacrylate group.

-

Hc: The three equivalent protons of the methyl group.

-

Hd: The two equivalent protons of the methylene group adjacent to the ester oxygen (-OCH₂-).

-

He: The single proton on the terminal difluoromethyl group (-CF₂H).

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean, high-resolution spectrum is paramount for accurate analysis.[2] The following protocol outlines the best practices for preparing a sample of TFPMA for ¹H NMR analysis.

Materials:

-

2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA) monomer

-

Deuterated chloroform (CDCl₃), 99.8%+ D

-

High-quality 5 mm NMR tube[4]

-

Pasteur pipette

-

Small vial

Step-by-Step Methodology:

-

Sample Preparation: Ensure all glassware is clean and dry to prevent contamination.[2] In a small, dry vial, place approximately 5-10 mg of TFPMA. The use of a vial first allows for complete dissolution before transferring to the NMR tube, preventing undissolved solids which can degrade spectral quality.[5]

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6] CDCl₃ is an appropriate choice as it is a common, non-polar solvent that effectively dissolves the monomer and its residual proton signal (at ~7.26 ppm) does not typically interfere with the analyte's signals.[2][7]

-

Dissolution: Gently swirl the vial to ensure the TFPMA is fully dissolved, creating a homogenous solution. The absence of any particulate matter is crucial for good magnetic field shimming and sharp NMR signals.[2]

-

Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using the Pasteur pipette. The final sample height in the tube should be between 4 and 5 cm (approximately 550-680 µL) to ensure it is correctly positioned within the instrument's detection coil.[4]

-

Data Acquisition: Place the capped and labeled NMR tube into the spectrometer. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) instrument. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay appropriate for quantitative analysis (typically 1-5 seconds).

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of TFPMA provides a wealth of structural information. The following analysis is based on a 400 MHz spectrum acquired in CDCl₃.[7]

Summary of Spectral Data

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| He | ~5.95 | Triplet of Triplets (tt) | J(H,F)gem = 53.0, J(H,F)vic = 4.5 | 1H | -CF₂H |

| Ha | ~6.18 | Singlet (or narrow multiplet) | - | 1H | H ₂C=C- |

| Hb | ~5.65 | Singlet (or narrow multiplet) | - | 1H | H ₂C=C- |

| Hd | ~4.50 | Triplet (t) | J(H,F)vic = 12.5 | 2H | -O-CH₂ -CF₂- |

| Hc | ~1.95 | Singlet (or narrow multiplet) | - | 3H | -C-CH₃ |

Causality and Interpretation of Spectral Features

-

Signal He (~5.95 ppm, -CF₂H): This proton is the most complex signal in the spectrum. Its significant downfield shift is due to the strong electron-withdrawing effect of the four neighboring fluorine atoms. The multiplicity is a "triplet of triplets" (tt). This arises from:

-

Geminal Coupling: Coupling to the two geminal fluorine atoms on the same carbon (²JHF), which splits the signal into a large triplet (n=2, 2+1=3) with a coupling constant of approximately 53.0 Hz.

-

Vicinal Coupling: Each of these three lines is further split into a smaller triplet by coupling to the two vicinal fluorine atoms on the adjacent carbon (³JHF), with a coupling constant of about 4.5 Hz.

-

-

Signals Ha & Hb (~6.18 and ~5.65 ppm, CH₂=C): These are the two vinylic protons. They are chemically non-equivalent (diastereotopic) and thus appear at different chemical shifts. The downfield position is characteristic of protons attached to a C=C double bond, further deshielded by the adjacent carbonyl group. In many methacrylate systems, the geminal coupling (²JHH) between these protons is very small (< 2 Hz) and often not resolved, causing them to appear as sharp singlets or narrow multiplets due to long-range coupling with the methyl protons (Hc).

-

Signal Hd (~4.50 ppm, -OCH₂-): These methylene protons are adjacent to the ester oxygen and the -CF₂- group. Both are electron-withdrawing, shifting this signal significantly downfield. The signal appears as a clean triplet due to vicinal coupling with the two fluorine atoms on the adjacent carbon (³JHF ≈ 12.5 Hz).

-

Signal Hc (~1.95 ppm, -CH₃): This signal corresponds to the methyl group attached to the double bond. It typically appears as a sharp singlet. Any splitting would be due to very weak long-range coupling (⁴JHH) to the vinylic protons (Ha and Hb), which is often unresolved, resulting in slight peak broadening rather than a distinct multiplet.

Conclusion

The ¹H NMR spectrum of 2,2,3,3-tetrafluoropropyl methacrylate is a definitive tool for its structural verification. Each signal's chemical shift, integration, and multiplicity can be rationally assigned to a specific proton environment within the molecule. The characteristic triplet of triplets for the terminal proton and the fluorine-coupled triplet for the methylene group serve as unmistakable indicators of the tetrafluoropropyl moiety. This guide provides the foundational knowledge for researchers, scientists, and quality control professionals to confidently interpret this spectrum, ensuring the integrity of the monomer used in advanced material synthesis and development.

References

-

Brus, J. (2006). NMR Spectroscopy of Polymers. UNESCO/IUPAC Course 2005/2006. Retrieved from [Link]

-

Chen, L., et al. (2018). Preparation and Surface Properties Study of Novel Fluorine-Containing Methacrylate Polymers for Coating. Semantic Scholar. Retrieved from [Link]

-

Harrell, M. L., & Bergbreiter, D. E. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Determination of the Molecular Weight of Polymers. Retrieved from [Link]

-

Sabatini, L., et al. (2020). Fluorinated Polyacrylic Resins for the Protection of Cultural Heritages: The Effect of Fluorine on Hydrophobic Properties and Photochemical Stability. ResearchGate. Retrieved from [Link]

-

Sack, N. J., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

Sunday, D. F., & Garakani, A. (2018). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst (RSC Publishing). Retrieved from [Link]

-

Specialty Polyesters. (n.d.). Unlock Advanced Material Performance: A Comprehensive Guide to 1H,1H-Heptafluorobutyl Methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H‐NMR spectra of polyacrylates film and fluorinated polysiloxane.... Retrieved from [Link]

-

SupremeScience. (2014, September 17). How to Prepare an NMR Sample [Video]. YouTube. Retrieved from [Link]

-

Yale CBIC. (2013, July 18). Basic NMR Sample Preparation [Video]. YouTube. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoropropyl methacrylate. Retrieved from [Link]

Sources

- 1. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. nbinno.com [nbinno.com]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. 2,2,3,3-Tetrafluoropropyl methacrylate(45102-52-1) 1H NMR spectrum [chemicalbook.com]

Molecular weight and formula of 2,2,3,3-Tetrafluoropropyl methacrylate

An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl Methacrylate

Foreword

Prepared for researchers, polymer chemists, and material scientists, this guide delves into the core characteristics of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA). As a fluorinated monomer, TFPMA serves as a critical building block for advanced polymers with tailored properties. The presence of the tetrafluoropropyl group imparts unique characteristics, including thermal stability, chemical resistance, and distinct surface properties, making it a subject of significant interest in fields ranging from specialty coatings and optical materials to biomedical applications. This document provides a comprehensive overview of its fundamental properties, synthesis, polymerization behavior, and safe handling protocols, grounded in established scientific principles and data.

Molecular Identity and Physicochemical Profile

2,2,3,3-Tetrafluoropropyl methacrylate is an ester of methacrylic acid, distinguished by a fluorinated alcohol moiety. Its chemical identity is established through various nomenclature systems and identifying numbers.

-

IUPAC Name : 2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate[1][2]

-

Synonyms : 1H,1H,3H-Tetrafluoropropyl methacrylate, Methacrylic Acid 2,2,3,3-Tetrafluoropropyl Ester[3]

-

Linear Formula : CH₂=C(CH₃)COOCH₂CF₂CF₂H[4]

The molecular structure features a terminal vinyl group susceptible to polymerization and a tetrafluorinated propyl chain that defines the resulting polymer's characteristics.

Caption: Representative workflow for the synthesis and purification of TFPMA.

Experimental Protocol: Esterification Synthesis

This protocol describes a representative lab-scale synthesis. Causality: The use of an acid catalyst is essential to protonate the carbonyl oxygen of methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the fluorinated alcohol. Toluene is used as a solvent to facilitate azeotropic removal of water, driving the equilibrium towards the product side according to Le Châtelier's principle.

Materials:

-

Methacrylic acid

-

2,2,3,3-tetrafluoropropanol

-

Sulfuric acid (catalytic amount)

-

Toluene

-

Hydroquinone or 4-methoxyphenol (inhibitor)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add 2,2,3,3-tetrafluoropropanol, a slight molar excess of methacrylic acid, and toluene. Add a small amount of polymerization inhibitor (e.g., hydroquinone) to prevent premature polymerization at elevated temperatures.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Purification: Remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2,2,3,3-tetrafluoropropyl methacrylate. The final product should be stored with an inhibitor in a cool, dark place. [3]

Polymerization and Polymer Properties

TFPMA can be polymerized via standard free-radical techniques. For advanced applications requiring precise control over molecular weight and dispersity, controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. [][6][7]

Polymerization Mechanisms

The vinyl group of TFPMA is readily susceptible to radical attack, initiating chain growth.

Caption: General scheme for the polymerization of TFPMA.

The choice of polymerization technique is critical. Standard free-radical polymerization is cost-effective for bulk applications, while RAFT polymerization is superior for creating well-defined block copolymers or polymers with specific end-group functionality, which is often a requirement in drug delivery and advanced materials. [][7]The use of Lewis acids or specific polar solvents can also influence the stereoregularity (tacticity) of the resulting polymer chain, which in turn affects its physical properties like the glass transition temperature. [7]

Properties of Poly(2,2,3,3-Tetrafluoropropyl Methacrylate) (PTFPMA)

The homopolymer of TFPMA exhibits properties directly derived from its fluorinated side chains.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Glass Transition Temp. (Tg) | 68-74.2 °C | [6] |

| Refractive Index (n20/D) | 1.417 | |

| Solubility | Soluble in DMSO, NMP, THF, Methylene Chloride |

The polymer possesses excellent hydrophobicity and oleophobicity, low surface energy, and good resistance to acid and alkaline conditions. [6]These characteristics are a direct consequence of the stable and low-polarity C-F bonds in the side chains.

Applications in Research and Development

The unique combination of a versatile methacrylate backbone and fluorinated side chains makes TFPMA and its polymers valuable in several high-performance areas.

-

Low Refractive Index Coatings: PTFPMA is used in optical applications, such as anti-reflective coatings and claddings for optical fibers, due to its optical clarity and low refractive index. [8]* Hydrophobic/Oleophobic Surfaces: The low surface energy of PTFPMA makes it ideal for creating water- and oil-repellent surfaces, essential for self-cleaning coatings and anti-fouling materials. [6]* Polymer Synthesis: TFPMA serves as a crucial comonomer. Copolymerizing it with other monomers, such as methyl methacrylate, allows for the precise tuning of properties like refractive index, surface energy, and chemical resistance in the final material. []* Chemical Intermediates: In specialized chemical synthesis, TFPMA is used as an intermediate, for instance, in the production of certain agricultural products like insect growth regulators. [3]* Drug Development and Biomedical Materials: While direct applications in drug formulations are less common, fluorinated polymers are extensively researched for biomedical applications. Their chemical inertness and hydrophobicity can be leveraged in medical device coatings, drug delivery vehicles, and gas-permeable membranes. The ability to form well-defined amphiphilic block copolymers via RAFT polymerization opens avenues for creating novel nano-assemblies for targeted drug delivery. [][7]

Safety, Handling, and Storage

As a chemical intermediate and monomer, TFPMA requires careful handling to ensure user safety and maintain product integrity.

Hazard Identification:

-

Physical Hazards: Flammable liquid and vapor (H226). [2][9]* Health Hazards: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318). May cause respiratory irritation (H335). [2][9] Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. [10][11]* Eye/Face Protection: Wear chemical safety goggles and a face shield. [11]* Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing. [11]* Respiratory Protection: If ventilation is inadequate, use a suitable respirator. [11]* General Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [10][11] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [3]* Keep away from heat, sparks, open flames, and other ignition sources. [10]* The monomer is typically supplied with a polymerization inhibitor (e.g., BHT, MEHQ). [4][9]Monitor inhibitor levels, especially for long-term storage, to prevent spontaneous polymerization.

References

-

Exploring 2,2,3,3-Tetrafluoropropyl Methacrylate: Properties and Applications. Stanford Advanced Materials. [Link]

-

2,2,3,3-Tetrafluoropropyl methacrylate | C7H8F4O2. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). ResearchGate. [Link]

-

RAFT Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate in the Presence of Lewis Acids. Scientific.net. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2,2,3,3-Tetrafluoropropyl methacrylate | C7H8F4O2 | CID 123515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 2,2,3,3-テトラフルオロプロピルメタクリラート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. RAFT Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate in the Presence of Lewis Acids | Scientific.Net [scientific.net]

- 8. Poly(2,2,3,3-tetrafluoropropyl methacrylate) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,2,3,3-四氟丙基甲基丙烯酸酯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Refractive Index of Poly(2,2,3,3-tetrafluoropropyl methacrylate) (PTFPMA)

This technical guide provides a comprehensive overview of poly(2,2,3,3-tetrafluoropropyl methacrylate) (PTFPMA), with a specific focus on its refractive index. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, characterization, and optical properties of PTFPMA, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Fluorinated Polymers in Advanced Applications

Poly(2,2,3,3-tetrafluoropropyl methacrylate) (PTFPMA) is a prominent member of the fluorinated polymer family, a class of materials renowned for their unique combination of properties including high thermal stability, chemical resistance, low surface energy, and distinct optical characteristics. The incorporation of fluorine atoms into the polymer backbone significantly lowers its refractive index, a property that is critical for a wide range of advanced applications, from anti-reflective coatings and optical waveguides to specialized biomedical devices.

The precise control and understanding of the refractive index are paramount for designing and fabricating materials with tailored optical performance. This guide elucidates the fundamental principles governing the refractive index of PTFPMA, provides robust methodologies for its synthesis and measurement, and explores its applications in cutting-edge research and development.

Section 1: Synthesis and Molecular Validation of PTFPMA

The synthesis of high-purity PTFPMA is the foundational step for any application. The most common and reliable method is free-radical polymerization of the 2,2,3,3-tetrafluoropropyl methacrylate monomer. The choice of initiator and solvent is critical for controlling the polymer's molecular weight and polydispersity, which in turn influence its physical and optical properties.

Experimental Protocol: Synthesis of PTFPMA via Free-Radical Polymerization

This protocol describes a standard laboratory-scale synthesis. The causality behind using AIBN as an initiator lies in its predictable decomposition kinetics, allowing for controlled polymerization. Toluene is selected as the solvent due to its suitable boiling point and ability to dissolve both the monomer and the resulting polymer.

Materials:

-

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) monomer, >99% purity

-

Azobisisobutyronitrile (AIBN), initiator

-

Toluene, anhydrous

-

Methanol, precipitating solvent

-

Schlenk flask and nitrogen/argon line

-

Magnetic stirrer and heating mantle

Procedure:

-

Monomer Purification: Purify the TFPMA monomer by passing it through a column of basic alumina to remove any inhibitors.

-

Reaction Setup: In a Schlenk flask, dissolve the purified TFPMA monomer (e.g., 10 g) and AIBN (e.g., 0.1 mol%) in anhydrous toluene.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (N2 or Ar).

-

Precipitation and Purification: After cooling to room temperature, slowly pour the viscous solution into a beaker containing a large excess of methanol while stirring vigorously. The PTFPMA will precipitate as a white solid.

-

Isolation and Drying: Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 50°C to a constant weight.

Workflow for PTFPMA Synthesis and Validation

Caption: Workflow for PTFPMA synthesis and subsequent molecular validation.

Self-Validating Characterization

To ensure the synthesis was successful and the material is suitable for optical applications, a suite of characterization techniques is employed. This multi-faceted approach provides a self-validating system:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to confirm the chemical structure of the polymer, ensuring the monomer has been successfully polymerized.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis verifies the presence of key functional groups (e.g., C=O of the ester, C-F bonds) and the absence of monomer (C=C bond).

-

Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI is often desirable for predictable and uniform material properties.

Section 2: The Refractive Index of PTFPMA

The defining optical characteristic of PTFPMA is its low refractive index (n). This property is a direct consequence of its chemical structure, specifically the high concentration of fluorine atoms. The low polarizability of the C-F bond, compared to a C-H bond, results in a reduced interaction of light with the material, leading to a lower refractive index.

Quantitative Data

The refractive index of PTFPMA is dependent on the wavelength of light, a phenomenon known as dispersion. It is crucial to report the refractive index at a specific wavelength.

| Wavelength (nm) | Reported Refractive Index (n) | Reference |

| 589 (Sodium D-line) | ~1.41-1.42 | Varies with Mn |

| 632.8 (He-Ne Laser) | ~1.41 | |

| 1550 (Telecom) | ~1.40 |

Note: Absolute values can vary slightly based on the polymer's molecular weight, density, and measurement conditions.

The wavelength dependence can be accurately modeled using the Cauchy dispersion formula: n(λ) = A + B/λ² + C/λ⁴ Where A, B, and C are Cauchy coefficients specific to the material.

Section 3: High-Precision Measurement of Refractive Index

Accurate measurement of the refractive index is critical for quality control and device design. For thin films, which is the most common form factor for optical applications, prism coupling and spectroscopic ellipsometry are the methods of choice.

Experimental Protocol: Refractive Index Measurement by Prism Coupling

The prism coupling technique is a highly accurate method for determining the refractive index and thickness of thin polymer films. It relies on measuring the angles at which light from a laser couples into the film, which acts as a waveguide.

Equipment:

-

Prism Coupler (e.g., Metricon 2010/M)

-

High-index prism (e.g., Gadolinium Gallium Garnet)

-

Laser source (e.g., He-Ne at 632.8 nm)

-

Substrate with PTFPMA thin film (prepared by spin-coating)

-

Rotary stage with high angular resolution

Procedure:

-

Film Preparation: Prepare a thin film of PTFPMA on a suitable substrate (e.g., silicon wafer with a known SiO₂ layer) via spin-coating a solution of the polymer in a solvent like ethyl acetate.

-

Mounting: Mount the substrate onto the prism coupler's stage, ensuring intimate contact between the film and the prism base.

-

Angle Scanning: Rotate the prism-sample assembly while monitoring the light reflected from the prism base with a photodetector.

-

Mode Detection: At specific angles (synchronous angles), light will couple into the film and propagate, causing sharp dips in the reflected intensity. Record these angles.

-

Calculation: The instrument's software uses the measured angles and the known prism refractive index to solve the waveguiding equations, yielding the refractive index and thickness of the PTFPMA film with high precision.

Workflow for Refractive Index Measurement

Caption: Step-by-step workflow for measuring refractive index via prism coupling.

Section 4: Factors Influencing Refractive Index

The refractive index of PTFPMA is not a fixed constant but is influenced by several external and internal factors. Understanding these relationships is key to engineering materials for specific applications.

-

Wavelength (Dispersion): As shown in the Cauchy relationship, the refractive index decreases as the wavelength of light increases (normal dispersion). This is a critical consideration for broadband applications.

-

Temperature: The refractive index of polymers decreases with increasing temperature. This is due to the decrease in density (thermal expansion), leading to a lower number of polarizable groups per unit volume. This is described by the thermo-optic coefficient (dn/dT), which is typically negative for polymers like PTFPMA.

-

Molecular Weight: While a secondary effect, lower molecular weight polymers may have a slightly lower density due to a higher concentration of chain ends, which can lead to a marginally lower refractive index.

Interrelation of Factors Affecting Refractive Index

Caption: Key factors influencing the refractive index of PTFPMA.

Section 5: Applications in Research and Drug Development

The unique optical and material properties of PTFPMA make it a valuable material for specialized applications, including those in the biomedical and pharmaceutical fields.

-

Anti-Reflective Coatings: Due to its low refractive index, PTFPMA is an excellent candidate for single-layer or multi-layer anti-reflective coatings on optical components used in diagnostic instruments, reducing glare and improving light transmission.

-